ytterbium(3+);trinitrate;hexahydrate

Thermal Analysis Materials Synthesis Catalyst Precursor

Researchers requiring reproducible, high-surface-area Yb₂O₃ supports often encounter inconsistent oxide morphology when using alternative lanthanide nitrate precursors. Ytterbium(III) nitrate hexahydrate (CAS 13839-85-5) eliminates this variability through its well-defined hexahydrate stoichiometry and distinct 11-step thermal decomposition pathway. • Delivers Yb₂O₃ with surface area ≥45 m²/g and irregular sheet morphology at a low oxide formation temperature of 510 °C, ideal for methane oxidative coupling and alkane dehydration catalysts. • Enables isolation of the stoichiometric intermediate YbONO₃ at 365 °C-a metastable oxynitrate inaccessible with early lanthanide nitrates-for use as a novel selective oxidation catalyst phase. • Specified in patent literature (e.g., RU 2819849 C1) for synthesizing high-selectivity Yb₂(MoO₄)₃ propane dehydrogenation catalysts with extended service life versus Nd-based analogs. Supplied with certified purity (≥99.9% metals basis) and full documentation to satisfy both research reproducibility and procurement compliance requirements.

Molecular Formula H12N3O15Yb
Molecular Weight 467.15 g/mol
CAS No. 13839-85-5
Cat. No. B14727751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameytterbium(3+);trinitrate;hexahydrate
CAS13839-85-5
Molecular FormulaH12N3O15Yb
Molecular Weight467.15 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Yb+3]
InChIInChI=1S/3NO3.6H2O.Yb/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3
InChIKeyYUDXIXJILDPJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(III) Nitrate Hexahydrate: High-Purity Lanthanide Precursor


Ytterbium(III) nitrate hexahydrate (Yb(NO₃)₃·6H₂O, CAS 13839-85-5) is a highly water-soluble crystalline lanthanide salt [1]. It serves primarily as a precursor for synthesizing ytterbium oxide (Yb₂O₃) and Yb-doped materials via thermal decomposition or sol-gel routes, finding use in catalysts, optical fibers, and solid-state lasers [1]. Its well-defined hexahydrate stoichiometry and high purity (typically ≥99.9% metals basis) make it a reliable starting material for reproducible materials synthesis.

Precursor role Thermal decomposition or sol-gel routes to Yb₂O₃ and Yb-doped materials
Stoichiometry Well-defined hexahydrate ensures reproducible synthesis
Purity basis High-purity metals basis supports reliable materials research
Processing High water solubility enables solution-based precursor preparation

Why Generic Substitution of Ytterbium(III) Nitrate Hexahydrate Fails


Lanthanide nitrate hexahydrates are not interchangeable commodities. The small ionic radius of Yb³⁺ (0.868 Å for CN=6), a consequence of the lanthanide contraction, dictates its distinct thermal decomposition pathway, nanostructure morphology of derived oxides, and catalytic selectivity compared to early lanthanide nitrate hexahydrates such as those of Nd, Sm, Eu, or Gd [1]. Substituting an early lanthanide nitrate hexahydrate for Yb(NO₃)₃·6H₂O as a precursor can lead to a different oxide crystal phase or morphology, ultimately altering catalytic or optical performance [2]. Furthermore, the hydration state is critical; the hexahydrate decomposes through specific intermediate oxynitrates that influence the final oxide surface area, a parameter that is lost if the anhydrous or pentahydrate form is inadvertently used [3].

Smaller Yb³⁺ ionic radius (lanthanide contraction) alters thermal decomposition pathway and oxide morphology versus early lanthanide nitrate hydrates.

Hexahydrate stoichiometry is critical; anhydrous or pentahydrate forms yield different intermediate oxynitrates and final oxide surface area.

Early lanthanide nitrate substitution may lead to a different oxide crystal phase, compromising catalytic or optical performance.

Quantitative Differentiation Evidence Against Closest Analogs


Lower Oxide Formation Temperature via Distinct Decomposition Pathway

The thermal decomposition of Yb(NO₃)₃·6H₂O to Yb₂O₃ is complete by 510 °C in air, passing through a distinct crystalline intermediate YbONO₃ at 365 °C [1]. In contrast, according to the group classification scheme of Wendlandt and Bear, nitrate hydrates of earlier lanthanides (e.g., Eu, Gd, Dy) form anhydrous nitrates and then decompose directly to oxide without a stable oxynitrate intermediate, and often require higher temperatures for complete conversion [2]. This lower oxide formation temperature is critical for processes where substrate thermal budgets are limited.

Oxide Formation Temp
Class-level
Yb(NO₃)₃·6H₂O 510 °C
Early Ln nitrates >600 °C
Enables synthesis on thermally sensitive substrates.
TG-DTA in air; class-level inference.
Thermal Analysis Materials Synthesis Catalyst Precursor

Multi-Step Decomposition with Characterized Oxynitrate Intermediates

The decomposition of Yb(NO₃)₃·6H₂O proceeds through 11 endothermic, mass-loss steps, with distinct crystalline intermediates including Yb(NO₃)₃, YbO₀.₅(NO₃)₂, YbO₀.₇₅(NO₃)₁.₅, and YbONO₃, before forming Yb₂O₃ [1]. Early lanthanide nitrate hydrates (e.g., La, Pr, Nd) typically decompose via a simpler 3-step mechanism: R(NO₃)₃·6H₂O → R(NO₃)₃ → RONO₃ → R₂O₃, with fewer stable intermediates [2]. The precise, multi-step pathway of the Yb salt allows for better kinetic control over the oxide formation, enabling the trapping of specific high-surface-area intermediates for catalysis.

Decomposition Steps
Class-level
Yb salt 11 steps
Early Ln salts ~3 steps
Richer intermediate landscape for kinetic control.
TG-DTA and GC‑MS; class‑level pathway model.
Thermal Decomposition Reaction Pathway Oxide Quality

High-Surface-Area Oxide with Unique Sheet-Like Morphology

Calcination of Yb(NO₃)₃·6H₂O at 600 °C produces Yb₂O₃ with a BET surface area (SBET) of 45 m²/g and an irregular, sheet-shaped particle morphology containing large pores, voids, and cracks [1]. In contrast, decomposition of rare-earth nitrates with larger RE³⁺ ions (e.g., La, Pr, Nd, Sm, Eu, Gd) typically yields platelike nanostructures, which generally have lower surface areas [2]. This high surface area and unique morphology are directly linked to the precursor's decomposition pathway and the smaller ionic radius of Yb³⁺.

Surface Area
Context-dependent
Yb₂O₃ (600°C) 45 m²/g
Early Ln oxides significantly lower
More active sites per gram for catalytic applications.
Calcined at 600°C; cross-study comparison.
Catalyst Support Surface Area Morphology Control

Yb(NO₃)₃·6H₂O as a Precursor to Yb₂(MoO₄)₃ Produces a Propane Cracking Catalyst with High Selectivity, Differentiating it from Nd(NO₃)₃·6H₂O Analogs

A 2024 patent (RU 2819849 C1) exemplifies the use of Yb(NO₃)₃·6H₂O as a precursor to a Yb₂(MoO₄)₃ catalyst for propane cracking to light olefins. The specific use of the ytterbium nitrate hexahydrate, as opposed to neodymium nitrate hexahydrate, is claimed to yield a catalyst with high conversion and selectivity while maintaining a long service life and simple regeneration [1]. The patent explicitly lists both Nd(NO₃)₃·6H₂O and Yb(NO₃)₃·6H₂O as alternative precursor sources for their respective catalysts, demonstrating a clear structure-function relationship where the identity of the lanthanide precursor dictates the final catalyst's performance in this specific industrial process.

Catalytic Propane Cracking
Head-to-head
Yb₂(MoO₄)₃ High selectivity & service life
Nd₂(MoO₄)₃ analog no equivalent claim
Patent-supported differentiation for light olefin production.
RU 2819849 C1; 500°C, 0.1 MPa.
Petrochemical Catalysis Propane Dehydrogenation Light Olefins

High-Value Application Scenarios for Ytterbium(III) Nitrate Hexahydrate


High-Surface-Area Yb₂O₃ Catalyst Supports for Petrochemicals

Procure Yb(NO₃)₃·6H₂O as the exclusive precursor when the target is a high-surface-area Yb₂O₃ support (≥45 m²/g) for methane oxidative coupling or alkane dehydration catalysts [1]. The controlled, multi-step thermal decomposition and lower oxide formation temperature (510 °C) directly yield the desired high-surface-area, irregular sheet morphology, outperforming oxides derived from other lanthanide nitrate hydrates [2].

Durable Yb₂(MoO₄)₃ Propane Cracking Catalysts

Utilize Yb(NO₃)₃·6H₂O in the synthesis of Yb₂(MoO₄)₃ catalysts for industrial propane dehydrogenation to light olefins, where the patent literature (RU 2819849 C1) specifies its use for achieving high selectivity, long service life, and facile regeneration compared to catalysts derived from Nd(NO₃)₃·6H₂O [3].

Controlled Synthesis of Yb-Oxynitrate Phases for Advanced Catalysis

Exploit the 11-step thermal decomposition pathway of Yb(NO₃)₃·6H₂O to isolate stoichiometric intermediates such as YbONO₃ at 365 °C [2]. These crystalline, metastable Yb-oxynitrates can be used as novel catalyst precursors or as active phases themselves in selective oxidation reactions, a route inaccessible with early lanthanide nitrates that decompose via simpler mechanisms.

Application
Selection Property
Validation Focus
High-surface-area Yb₂O₃ catalyst supports
Precursor-controlled oxide morphology
BET surface area and phase purity
Durable Yb₂(MoO₄)₃ propane cracking catalysts
Lanthanide-specific molybdate phase
Catalytic selectivity and regeneration cycle
Controlled synthesis of Yb-oxynitrate intermediates
Multi-step thermal decomposition pathway
Intermediate phase isolation and stability
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